![molecular formula C15H15N5O2S B2849375 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 905765-26-6](/img/structure/B2849375.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a derivative of 2 - ((4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It is an organic compound that contains a furan ring and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process starts with the alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . This results in the formation of (4-amino-5- (furan-2-yl)-1,2,4-triazole (4H)-3-yl)-sulfanyl)-N-acetamide .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a furan ring, a 1,2,4-triazole ring, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, and the formation of a sulfanyl group . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
Antiexudative Activity
The compound has been studied for its potential antiexudative activity . This refers to the ability of a substance to reduce or prevent the oozing of fluid caused by inflammation or injury, which is a common symptom in various diseases. The antiexudative activity was evaluated on the model of formalin edema in rats .
Synthesis of Biologically Active Substances
The compound is used in the synthesis of new potential biologically active substances . These substances can have various applications in the field of medicine and pharmacology, such as the development of new drugs or therapeutic agents .
Study of Chemical Structure-Activity Relationship
The compound is used in the study of the chemical structure-activity relationship . This involves studying how the chemical structure of a substance affects its biological activity. This knowledge can be used to design more effective drugs .
Anti-Inflammatory Activity
The compound has been studied for its potential anti-inflammatory activity . This refers to the ability of a substance to reduce inflammation, which is a common symptom in various diseases .
Antioxidant Activity
The compound has been studied for its potential antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anticancer Activity
The compound has been studied for its potential anticancer activity . This refers to the ability of a substance to prevent, inhibit, or halt the development of cancer .
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWLMVOCAXEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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